6-Fluoro-3,3-dimethylindolin-2-one
Overview
Description
“6-Fluoro-3,3-dimethylindolin-2-one” is a chemical compound with the molecular formula C10H10FNO. It has a molecular weight of 179.19 . It appears as a colorless oil .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-3,3-dimethylindolin-2-one” can be represented by the SMILES code: O=C1NC2=C(C=CC(F)=C2)C1©C .Chemical Reactions Analysis
While specific chemical reactions involving “6-Fluoro-3,3-dimethylindolin-2-one” are not detailed in the retrieved papers, studies have reported on the chemical reactions of similar compounds . For instance, one study discussed the ionization of 1,3-dimethylindolin-2-one .Physical And Chemical Properties Analysis
“6-Fluoro-3,3-dimethylindolin-2-one” is a colorless oil . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the retrieved papers.Scientific Research Applications
Enzyme Inhibitory Applications
6-Fluoro-3,3-dimethylindolin-2-one may have applications similar to fluoro ketones, which are known to inhibit hydrolytic enzymes. Such compounds can inhibit enzymes like acetylcholinesterase and are thought to form stable hemiketals with active-site serine residues, indicating a potential for specific enzyme targeting and modulation (Gelb, Svaren, & Abeles, 1985).
Spectroscopic Research and DNA Interaction
Fluorinated compounds, such as 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, have shown potential in quantitative DNA determination, thanks to their interactions with calf thymus DNA, as revealed through spectroscopic methods. This suggests that 6-Fluoro-3,3-dimethylindolin-2-one could also be utilized in DNA interaction studies or as part of molecular probes (Tang et al., 2005).
Fluorescence and Imaging Applications
The fluorescence properties of fluorinated compounds, such as benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, have been studied, indicating that such compounds could be used in imaging or as fluorescent markers. This suggests that 6-Fluoro-3,3-dimethylindolin-2-one might exhibit unique photophysical properties useful in biomedical imaging or as a molecular probe (Politanskaya et al., 2015).
Interaction with Biological Molecules
Studies on similar fluorinated compounds have shown interactions with human serum albumin, altering its conformation and fluorescence, hinting at potential applications of 6-Fluoro-3,3-dimethylindolin-2-one in studying protein-ligand interactions or in drug delivery systems where albumin is a carrier molecule (Wang et al., 2016).
properties
IUPAC Name |
6-fluoro-3,3-dimethyl-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOIVVNDDWUBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)F)NC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3,3-dimethylindolin-2-one |
Synthesis routes and methods
Procedure details
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